molecular formula C12H23ClN2O2 B1311530 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride CAS No. 1052527-10-2

1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride

Cat. No.: B1311530
CAS No.: 1052527-10-2
M. Wt: 262.77 g/mol
InChI Key: PGEDGFZSJWRJRR-UHFFFAOYSA-N
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Description

1’-Methyl-[1,4’]bipiperidinyl-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H22N2O2.HCl.

Preparation Methods

The synthesis of 1’-Methyl-[1,4’]bipiperidinyl-3-carboxylic acid hydrochloride involves several steps:

    Starting Materials: The synthesis begins with the preparation of 1,4’-bipiperidine and methylation of the nitrogen atom.

    Reaction Conditions: The methylation is typically carried out using methyl iodide in the presence of a base such as sodium hydride.

    Carboxylation: The next step involves the introduction of the carboxylic acid group at the 3-position of the bipiperidine ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

1’-Methyl-[1,4’]bipiperidinyl-3-carboxylic acid hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base using aqueous sodium hydroxide.

Scientific Research Applications

1’-Methyl-[1,4’]bipiperidinyl-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for neurological and psychiatric disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1’-Methyl-[1,4’]bipiperidinyl-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-13-7-4-11(5-8-13)14-6-2-3-10(9-14)12(15)16;/h10-11H,2-9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEDGFZSJWRJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCC(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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